molecular formula C17H18N2O3 B2478336 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE CAS No. 1024383-06-9

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE

Cat. No.: B2478336
CAS No.: 1024383-06-9
M. Wt: 298.342
InChI Key: JJRPTXVPSZXWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound featuring a benzodioxole ring fused to an indazolone core. These compounds are typically synthesized via multi-step condensation reactions involving substituted aldehydes and amines, often under catalytic conditions . The benzodioxole moiety contributes to electron-rich aromatic systems, while the indazolone core provides a rigid bicyclic framework, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2)7-11-15(12(20)8-17)16(18-19(11)3)10-4-5-13-14(6-10)22-9-21-13/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPTXVPSZXWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and subsequent formation of the indazole core. Common reagents used in these reactions include methanol, water, tetrahydrofuran (THF), and sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often require specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzoxazine and indazolone derivatives reported in the literature. Below is a comparative analysis based on substituent effects, synthesis methodologies, and physicochemical properties.

Key Observations :

In contrast, methyl or methoxy groups (e.g., 3f, 3g) may improve lipophilicity, affecting bioavailability.

Synthetic Yields: Reactions in ethanol under reflux conditions typically yield 60–80% for benzoxazine derivatives, as monitored by TLC . Piperidine-catalyzed cyclizations (e.g., triazole-pyrrole hybrids) show comparable efficiency (~70%) .

Spectroscopic Trends : The carbonyl stretch (C=O) in IR spectra ranges from 1675–1720 cm⁻¹, influenced by adjacent substituents. Aromatic protons in ¹H NMR appear between δ 6.8–7.6, with deshielding effects observed for electron-withdrawing groups .

Research Findings on Structural and Functional Properties

Hydrogen Bonding and Crystallography

Analogous compounds exhibit hydrogen-bonding patterns critical for crystal packing. For example, Etter’s graph-set analysis reveals that N–H···O and C–H···π interactions stabilize the indazolone framework, as seen in related structures . While crystallographic data for the target compound is unavailable, software like SHELXL and ORTEP-3 have been widely used to validate similar heterocycles, ensuring structural accuracy .

Reactivity and Functionalization

The benzodioxole ring in the target compound is expected to undergo electrophilic substitution (e.g., nitration, sulfonation) at the 5-position, analogous to 3b–3g . Additionally, the indazolone core may participate in cycloaddition reactions, similar to triazole derivatives in , enabling further functionalization.

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological activities. Below are the chemical properties:

PropertyValue
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
CAS Number123456-78-9

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer effects. A study on related benzodioxole derivatives demonstrated selective cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship (SAR) revealed that modifications to the benzodioxole ring could enhance potency and selectivity against cancer cells .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. Similar compounds have shown moderate antibacterial activity against Bacillus subtilis and Escherichia coli, indicating a potential for developing new antimicrobial agents . The minimal inhibitory concentrations (MIC) for these compounds were documented in various studies, suggesting that structural variations significantly impact their antimicrobial properties.

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in bacterial cells.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
  • Disruption of Membrane Integrity : Antimicrobial effects may arise from compromising bacterial cell membranes.

Study 1: Anticancer Activity Assessment

A recent study focused on the anticancer activity of benzodioxole derivatives including this compound. The study employed colorimetric assays to assess cell viability across multiple concentrations (2 μM to 10 mM). Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Study 2: Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial properties of related compounds against standard bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial properties with MIC values significantly lower than those of standard antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.